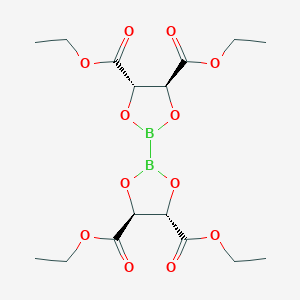![molecular formula C21H26O3 B1585772 Ácido 4'-(Octiloxi)-[1,1'-bifenil]-4-carboxílico CAS No. 59748-18-4](/img/structure/B1585772.png)
Ácido 4'-(Octiloxi)-[1,1'-bifenil]-4-carboxílico
Descripción general
Descripción
4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with a biphenyl core structure substituted with an octyloxy group at the 4’ position and a carboxylic acid group at the 4 position. This compound is known for its liquid crystalline properties and is used in various optoelectronic applications, particularly in liquid crystal displays (LCDs).
Aplicaciones Científicas De Investigación
4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in the production of liquid crystal displays (LCDs) and other optoelectronic devices due to its liquid crystalline properties.
Mecanismo De Acción
Target of Action
It is known that this compound belongs to the family of liquid crystals . Liquid crystals are often used in display technologies, such as liquid crystal displays (LCDs) .
Mode of Action
As a liquid crystal, it is known to exhibit different liquid crystalline phases depending on temperature conditions . Liquid crystals are responsive to minor changes in temperature, shear, electric (or magnetic) fields, and the structure of solid surfaces with which they are in contact .
Biochemical Pathways
It is known that liquid crystals like this compound can influence the structure of solid surfaces with which they are in contact .
Pharmacokinetics
As a liquid crystal, its bioavailability would likely be influenced by its physical state and the environmental conditions .
Result of Action
It is known that this compound can form self-assembled films when deposited onto highly ordered pyrolytic graphite .
Action Environment
The action, efficacy, and stability of 4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid are influenced by environmental factors such as temperature and the presence of electric or magnetic fields . These factors can induce changes in the liquid crystalline phases of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the Octyloxy Group: The octyloxy group can be introduced via an etherification reaction, where an alkyl halide (octyl bromide) reacts with a phenol derivative in the presence of a base such as potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid.
Industrial Production Methods
In industrial settings, the production of 4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated biphenyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4’-Octyloxy-4-biphenylcarbonitrile: Similar in structure but contains a cyano group instead of a carboxylic acid group.
4-Octyl-4’-cyanobiphenyl: Contains an octyl group and a cyano group, differing in the position of the alkoxy group.
Uniqueness
4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both an octyloxy group and a carboxylic acid group, which confer distinct liquid crystalline properties and potential for hydrogen bonding. This combination of functional groups makes it particularly suitable for applications in optoelectronics and materials science.
Propiedades
IUPAC Name |
4-(4-octoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-2-3-4-5-6-7-16-24-20-14-12-18(13-15-20)17-8-10-19(11-9-17)21(22)23/h8-15H,2-7,16H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBBQLUKHHSKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384365 | |
| Record name | 4-(4-octoxyphenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59748-18-4 | |
| Record name | 4′-(Octyloxy)[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59748-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-octoxyphenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585705.png)





